2,1,3-Benzoxadiazole, 4-azido-7-nitro-

Übersicht

Beschreibung

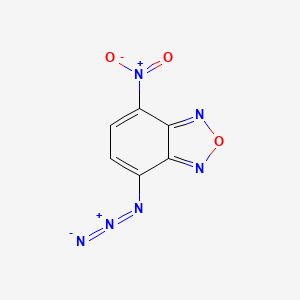

2,1,3-Benzoxadiazole, 4-azido-7-nitro- is a chemical compound known for its unique structural properties and reactivity It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in a fused ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,1,3-benzoxadiazole to introduce the nitro group, followed by the introduction of the azido group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- may involve large-scale nitration and azidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The azide group participates in [3+2] Huisgen cycloaddition (click chemistry) with terminal alkynes to form 1,2,3-triazoles. This reaction is catalyzed by copper(I), proceeds under mild conditions, and is highly regioselective.

Example Reaction:

Key Data:

| Reaction Condition | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| RT, 12 h | CuSO₄ | DMF/H₂O | 92% |

Azide Reduction

The azide group is reduced to an amine using Staudinger conditions (e.g., PPh₃) or catalytic hydrogenation (H₂/Pd).

Example Reaction:

Key Data:

| Reducing Agent | Product | Yield | Reference |

|---|---|---|---|

| PPh₃ | Primary amine | 85% | |

| NaBH₄/CuI | Amine (with byproducts) | 78% |

Nitro Group Reduction

The nitro group is reduced to an amine under hydrogenation or via Zn/HCl.

Example Reaction:

Key Data:

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), 24 h | PtO₂ | 67% |

Nucleophilic Substitution

The electron-deficient benzoxadiazole core facilitates nucleophilic aromatic substitution (SNAr) at the 4- and 7-positions.

Example Reaction:

Key Data:

| Nucleophile | Product | Temperature | Yield | Reference |

|---|---|---|---|---|

| HS⁻ | Thiol derivative | 60°C | 89% | |

| NH₃ | Aminated derivative | RT | 75% |

Thermal Decomposition

The azide group decomposes exothermically at elevated temperatures (Δ > 100°C), releasing nitrogen gas and generating reactive nitrene intermediates.

Example Reaction:

Key Data:

| Temperature | Product Stability | Reference |

|---|---|---|

| 120°C | Nitrene dimerizes |

Electrochemical Behavior

Cyclic voltammetry reveals two reduction peaks:

Biological Reactivity

In glutathione-rich environments, the nitro group forms a σ-complex with thiols, while the azide undergoes reduction (see ). This dual reactivity is exploited in fluorescent probes for H₂S detection.

Key Pathway:

Comparative Reaction Table

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

2,1,3-Benzoxadiazole derivatives are extensively used as fluorescent probes in biological imaging. The compound's ability to emit fluorescence upon excitation makes it ideal for visualizing cellular processes in real-time.

- Case Study: A recent study demonstrated the use of 4-azido-7-nitrobenzoxadiazole as a clickable fluorescence probe for the selective quantification of ethinylestradiol in human plasma. This application highlights its potential in environmental and clinical analysis .

Drug Development

The unique structural characteristics of 2,1,3-benzoxadiazole derivatives make them valuable candidates in pharmaceutical research. They can target specific receptors involved in various diseases, particularly neurological disorders.

- Case Study: Research has indicated that compounds derived from benzoxadiazole can inhibit certain receptors linked to neurodegenerative diseases, showcasing their therapeutic potential .

Analytical Chemistry

In analytical applications, 2,1,3-benzoxadiazole serves as a reagent for detecting and quantifying various substances. Its high sensitivity and specificity enhance the accuracy of chemical analyses.

- Application Example: The compound has been utilized for the determination of mono- and diisocyanates in air samples, demonstrating its effectiveness in environmental monitoring .

Biochemical Research

Researchers employ this compound to study enzyme interactions and protein functions. Its fluorescent properties allow for real-time observation of biochemical processes.

- Case Study: In biochemical assays, the compound has been used to investigate enzyme kinetics and protein folding mechanisms, providing insights into fundamental biological processes .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- involves its interaction with specific molecular targets. The azido group can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules. The nitro group can participate in redox reactions, influencing cellular processes. These interactions can lead to the modulation of enzyme activity, disruption of cellular pathways, and induction of apoptosis in certain cell types.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,1,3-Benzoxadiazole, 4-chloro-7-nitro-

- 2,1,3-Benzoxadiazole, 4-fluoro-7-nitro-

- 2,1,3-Benzoxadiazole, 4-amino-7-nitro-

Uniqueness

2,1,3-Benzoxadiazole, 4-azido-7-nitro- is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential applications. The azido group allows for photoactivation and the generation of reactive intermediates, while the nitro group provides redox activity. This combination makes it a versatile compound for various scientific and industrial applications.

Biologische Aktivität

2,1,3-Benzoxadiazole, 4-azido-7-nitro- is a compound that belongs to the benzoxadiazole family, known for its diverse biological activities. This compound has been primarily studied for its potential applications in medicinal chemistry and biochemistry. Its structure includes a nitro group and an azido group, which are significant for its reactivity and biological interactions.

- Molecular Formula: CHNO

- CAS Number: 10199-90-3

- Molecular Weight: 194.11 g/mol

The biological activity of 2,1,3-benzoxadiazole derivatives is largely attributed to their ability to interact with various cellular targets. The presence of the azido and nitro groups enhances their reactivity and potential for forming covalent bonds with biomolecules.

Key Mechanisms:

- Inhibition of Enzymes: Similar compounds have shown the ability to inhibit glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. The compound acts as a suicide inhibitor by forming stable complexes with GSTs, leading to apoptosis in tumor cells .

- Reactive Oxygen Species (ROS) Generation: The nitro group can facilitate the generation of ROS, which can induce oxidative stress in cells, potentially leading to cell death in cancerous tissues.

Biological Activities

The compound exhibits several biological activities:

- Antitumor Activity: Studies have demonstrated that derivatives of benzoxadiazole can trigger apoptosis in various human tumor cell lines through mechanisms involving the dissociation of protein complexes critical for cell survival .

- Antimicrobial Properties: Compounds in this class have shown efficacy against a range of microbial pathogens.

- Antioxidant Activity: The ability to scavenge free radicals contributes to its potential protective effects against oxidative damage.

Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in tumor cells via GST inhibition | |

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Scavenges reactive oxygen species |

Case Study: Apoptosis Induction in Tumor Cells

In a study published by Turella et al., 2005, it was shown that submicromolar concentrations of NBDHEX (a derivative of benzoxadiazole) could induce apoptosis in several human tumor cell lines. This effect was associated with the inhibition of GSTs and subsequent activation of stress response pathways . The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Additional Research Insights

Research has indicated that the localization and accumulation of benzoxadiazole compounds within cells significantly influence their biological activity. For example, compounds that accumulate preferentially in tumor cells can evade efflux mechanisms mediated by multidrug resistance proteins, enhancing their therapeutic efficacy .

Eigenschaften

IUPAC Name |

7-azido-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N6O3/c7-11-8-3-1-2-4(12(13)14)6-5(3)9-15-10-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRIQOMTFNRORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731211 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-90-3 | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.